5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
Overview
Description
5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is a compound known for its use in medical imaging, particularly as a contrast agent in CT scans and other diagnostic procedures. This compound is characterized by its high iodine content, which enhances the visibility of internal organs and tissues during imaging .
Preparation Methods
The synthesis of 5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride involves several stepsThe reaction conditions typically involve the use of iodine and chlorinating agents under controlled temperatures and pressures . Industrial production methods often scale up these reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, altering the compound’s properties.
Substitution: The acetyloxy and acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Widely used as a contrast agent in diagnostic imaging, enhancing the visibility of internal structures in CT scans and other imaging techniques.
Industry: Utilized in the production of specialized imaging agents and other iodinated compounds.
Mechanism of Action
The primary mechanism of action for this compound in medical imaging involves its high iodine content. Iodine has a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues or organs, providing enhanced contrast in the resulting images. This allows for better visualization of structures and abnormalities during diagnostic procedures .
Comparison with Similar Compounds
- Iohexol
- Iopamidol
- Iodixanol
- Ioversol
Properties
IUPAC Name |
[2-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2I3NO5/c1-3(19)23-2-4(20)18-10-8(16)5(11(13)21)7(15)6(9(10)17)12(14)22/h2H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZLQOGLMSANKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2I3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513550 | |
Record name | 2-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodoanilino]-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78314-12-2 | |
Record name | 2-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodoanilino]-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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